molecular formula C9H15N3O B15240442 1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine

1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B15240442
M. Wt: 181.23 g/mol
InChI Key: JIDUOUREGJTJLG-UHFFFAOYSA-N
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Description

1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound with the molecular formula C9H15N3O It features a pyrazole ring substituted with an oxolane (tetrahydrofuran) ring and an ethylamine group

Preparation Methods

The synthesis of 1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxolane ring, followed by its attachment to an ethylamine group. The final step involves the formation of the pyrazole ring through cyclization reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a ligand in biochemical assays to study enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and pyrazole moiety play crucial roles in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism.

Comparison with Similar Compounds

1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine can be compared with similar compounds such as:

    2-[(oxolan-2-yl)methoxy]ethan-1-ol: Similar in having an oxolane ring but differs in its functional groups.

    1-(oxolan-2-yl)ethan-1-ol: Shares the oxolane ring but has different substituents.

    2-{2-(oxolan-2-yl)ethylamino}ethan-1-ol: Contains an oxolane ring and an ethylamine group but differs in additional substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-[2-(oxolan-2-yl)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c10-9-4-6-12(11-9)5-3-8-2-1-7-13-8/h4,6,8H,1-3,5,7H2,(H2,10,11)

InChI Key

JIDUOUREGJTJLG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCN2C=CC(=N2)N

Origin of Product

United States

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